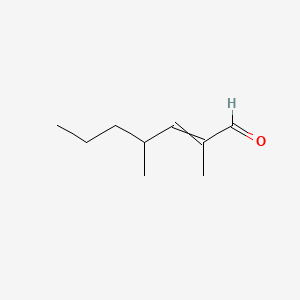

2,4-Dimethylhept-2-enal

Description

Contextualization within Branched Aldehyde Chemistry

Branched aldehydes, such as 2,4-dimethylhept-2-enal, exhibit chemical behaviors that distinguish them from their linear counterparts. The presence of methyl groups introduces steric hindrance and alters the electronic environment of the aldehyde functional group and the carbon-carbon double bond. In the case of this compound, the α,β-unsaturation in conjunction with the branching at the C2 and C4 positions influences its reactivity in nucleophilic addition and condensation reactions. The stereochemistry of the molecule, with a chiral center at the C4 position and the potential for E/Z isomerism around the C2-C3 double bond, further adds to its complexity and the stereoselectivity of its reactions. The (2E)-isomer is a commonly studied form of this compound. chemspider.comdoubtnut.com

Research Significance in Contemporary Organic Synthesis and Fine Chemicals

This compound serves as a versatile intermediate in the synthesis of more complex organic molecules. Its aldehyde functionality and the reactive double bond provide two key sites for chemical modification. Research has explored its use in various synthetic transformations, including oxidation and reduction reactions. sigmaaldrich.com For instance, the oxidation of this compound can yield the corresponding carboxylic acid, while its reduction can produce 2,4-dimethylhept-2-en-1-ol. These derivatives are potential building blocks for the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.

Furthermore, this compound and its structural analogs have been investigated for their applications in the fragrance and flavor industry. thegoodscentscompany.comgoogle.com The specific arrangement of the methyl groups and the double bond contributes to their characteristic odors. The study of such compounds aids in the development of new fragrance ingredients. churchdwight.com

Overview of Key Research Areas and Objectives for this compound

Current research on this compound is primarily concentrated on the development of efficient and selective synthetic methods. A significant focus is on aldol (B89426) condensation reactions to construct the carbon skeleton of the molecule. sigmaaldrich.commdpi.comtcichemicals.com For example, the cross-aldol condensation of propanal and 2-methylpentanal (B94375) has been investigated as a route to this compound. sigmaaldrich.com Researchers are also exploring the use of novel catalytic systems, including ionic liquids, to improve reaction yields and selectivities. mdpi.comtcichemicals.comresearchgate.net

Another key objective is the exploration of its reactivity in various organic transformations to synthesize novel compounds. This includes its participation in olefination, reduction, and oxidation reactions to create a diverse range of derivatives. psu.edursc.org The ultimate goal is to leverage the unique structural features of this compound to access new chemical entities with potential applications in materials science and medicinal chemistry.

| Property | Value |

| Molecular Formula | C9H16O chemspider.comnih.gov |

| Molecular Weight | 140.22 g/mol nist.gov |

| Boiling Point | 197-198 °C (estimated) thegoodscentscompany.com |

| Flash Point | 64 °C (148 °F) thegoodscentscompany.com |

| CAS Number | 85136-08-9 thegoodscentscompany.com |

Structure

3D Structure

Propriétés

Numéro CAS |

85136-08-9 |

|---|---|

Formule moléculaire |

C9H16O |

Poids moléculaire |

140.22 g/mol |

Nom IUPAC |

(E)-2,4-dimethylhept-2-enal |

InChI |

InChI=1S/C9H16O/c1-4-5-8(2)6-9(3)7-10/h6-8H,4-5H2,1-3H3/b9-6+ |

Clé InChI |

OHHBZXXERXNTNR-RMKNXTFCSA-N |

SMILES |

CCCC(C)C=C(C)C=O |

SMILES isomérique |

CCCC(C)/C=C(\C)/C=O |

SMILES canonique |

CCCC(C)C=C(C)C=O |

Origine du produit |

United States |

Synthetic Methodologies for 2,4 Dimethylhept 2 Enal

Catalytic Aldol (B89426) Condensation Approaches

Catalytic aldol condensation is a primary route for synthesizing 2,4-dimethylhept-2-enal. This involves the reaction of smaller aldehydes, where the choice of catalyst and reaction medium plays a crucial role in the efficiency and selectivity of the process.

Cross-Aldol Condensation of Propanal and 2-Methylpentanal (B94375) as Precursors

The cross-aldol condensation of propanal and 2-methylpentanal serves as a key synthetic route to produce this compound. google.comscientificlabs.co.uksigmaaldrich.com This reaction involves the formation of a carbon-carbon bond between the two different aldehyde precursors. vedantu.com The process can be influenced by various factors, including the reaction temperature and the type of catalyst employed. For instance, the reaction can be conducted at temperatures around 100°C. google.com

It is important to manage the reaction conditions to favor the desired cross-condensation product over self-condensation products, such as 2-methyl-2-pentenal, which is formed from the self-condensation of propanal. psu.edu The use of an excess of one of the reactants, such as 2-methylpentanal, can help to suppress the self-aldol condensation of propanal. chempedia.info

Catalysis in Ionic Liquid Media

Ionic liquids have emerged as promising media for the aldol condensation synthesis of this compound due to their unique properties, such as low vapor pressure and the ability to be recycled. google.comnih.gov They can act as both the solvent and part of the catalytic system, offering advantages in terms of product selectivity and process efficiency. google.com The use of ionic liquids can lead to higher selectivity for the desired C9 aldehyde compared to conventional aqueous systems. mdpi.comresearchgate.net

Several ionic liquids have been investigated for their efficacy in the synthesis of this compound. One notable example is 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([bmim][BF4]). google.commdpi.comresearchgate.net Research has shown that using [bmim][BF4] as the reaction medium for the cross-aldol condensation of propanal and 2-methylpentanal can result in a significantly higher yield of this compound (79.8 wt %) compared to a conventional sodium hydroxide (B78521)/water medium (59.5 wt %). google.com

Other ionic liquids, such as 1-ethyl-2,3-dimethyl-imidazolium-N,N-bistriflimide (EmmimNTf2) and methyl-tri-n-octyl-ammonium-N,N-bistriflimide (N1,8,8,8NTf2), have also been synthesized and utilized in related catalytic processes. qub.ac.ukresearchgate.net These "task-specific ionic liquids" can be designed to have particular properties that enhance their catalytic activity and recyclability. nih.gov

Table 1: Comparison of Yields in Different Media for this compound Synthesis

| Reaction Medium | Catalyst | Yield of this compound (wt %) |

|---|---|---|

| [bmim][BF4] | Sodium Hydroxide | 79.8 google.com |

| Water | Sodium Hydroxide | 59.5 google.com |

Role of Basic Catalysts in Condensation Reactions (e.g., NaOH, KOH, K2CO3)

Basic catalysts are essential for promoting the aldol condensation reaction. nih.gov Commonly used basic catalysts include alkali metal hydroxides such as sodium hydroxide (NaOH) and potassium hydroxide (KOH), as well as potassium carbonate (K2CO3). google.commdpi.comqub.ac.uk These catalysts facilitate the deprotonation of the α-carbon of one of the aldehyde reactants, leading to the formation of an enolate ion, which then acts as a nucleophile in the subsequent C-C bond-forming step. vedantu.com

In industrial processes, the self-aldol condensation of propanal is often carried out in the presence of stoichiometric amounts of an aqueous base like NaOH or KOH. mdpi.comqub.ac.uk For the synthesis of this compound, a basic catalyst is used in conjunction with the reaction medium, which can be a conventional solvent or an ionic liquid. google.com The choice of base can influence the reaction rate and selectivity. qub.ac.uk

Optimization Strategies for Selective Production and Reaction Yield

Optimizing the selective production and yield of this compound involves careful control of several reaction parameters. The use of ionic liquids has been shown to enhance selectivity towards the desired cross-aldol product by increasing the solubility of the less reactive aldehyde, thereby suppressing the self-condensation of the more reactive one. chempedia.info For instance, in the cross-condensation of propanal and 2-methylpentanal, the higher solubility of 2-methylpentanal in the ionic liquid phase effectively minimizes the self-aldol condensation of propanal. chempedia.info

Reaction temperature is another critical factor. The cross-aldol condensation to form this compound has been successfully carried out at temperatures around 95-100°C. google.commdpi.comresearchgate.net Furthermore, the molar ratio of the reactants can be adjusted to favor the formation of the cross-condensation product. psu.edu The separation of the product from the reaction mixture via techniques like vacuum distillation is also a key step in obtaining a high purity product and enabling the recycling of the catalytic system. google.com

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-Methyl-2-pentenal |

| 2-Methylpentanal |

| 1-Butyl-3-methylimidazolium tetrafluoroborate |

| 1-Ethyl-2,3-dimethyl-imidazolium-N,N-bistriflimide |

| Methyl-tri-n-octyl-ammonium-N,N-bistriflimide |

| Potassium Carbonate |

| Potassium Hydroxide |

| Propanal |

Multi-Step Synthesis of Structurally Related Aldehydes and Derivatized Structures

Application of Olefination, Reduction, and Oxidation Sequences for Analogues

A general and versatile multi-step strategy for the synthesis of structurally related α,β-unsaturated aldehydes involves a sequence of olefination, reduction, and oxidation reactions. This methodology allows for the construction of a wide array of substituted enals from simpler starting materials.

The sequence typically begins with an olefination reaction, such as the Horner-Wadsworth-Emmons reaction, to establish the carbon-carbon double bond with the desired stereochemistry. For example, an aldehyde can be reacted with a phosphonate (B1237965) ester to yield an α,β-unsaturated ester. mdpi.com

This is followed by the reduction of the ester functionality to the corresponding allylic alcohol. A common reagent for this transformation is diisobutylaluminium hydride (DIBAL-H), which can selectively reduce esters to alcohols without affecting the carbon-carbon double bond. mdpi.comrsc.org

The final step is the oxidation of the allylic alcohol to the target α,β-unsaturated aldehyde. A variety of mild oxidizing agents can be employed for this purpose, with manganese dioxide (MnO₂) and Dess-Martin periodinane (DMP) being frequently used to avoid over-oxidation to the carboxylic acid. nih.gov This three-step sequence provides a reliable route to various analogues of this compound.

Synthesis of Chiral Aldehyde Precursors and Protected Intermediates (e.g., (2E,4RS,5RS)-4,5-Isopropylidenedioxy-2,4-dimethylhept-2-enal)

The synthesis of chiral and protected analogues, such as (2E,4RS,5RS)-4,5-Isopropylidenedioxy-2,4-dimethylhept-2-enal, requires stereocontrolled synthetic steps. A documented synthesis of this compound starts from the corresponding ethyl ester, (E)-ethyl 4,5-isopropylidenedioxy-2,4-dimethylhept-2-enoate. psu.edu

The first step in this specific synthesis is the reduction of the ester to the primary alcohol. This is achieved by treating a solution of the ethyl ester in dry diethyl ether with lithium aluminium hydride (LiAlH₄) at low temperatures (0-5 °C). This reaction proceeds with high efficiency, yielding (E)-4,5-isopropylidenedioxy-2,4-dimethylhept-2-en-1-ol in near-quantitative yield after an aqueous workup. psu.edu

The subsequent step is the oxidation of the resulting allylic alcohol to the desired aldehyde. A solution of the alcohol in dichloromethane (B109758) is stirred with activated manganese dioxide (MnO₂) at room temperature. psu.edu This mild oxidant selectively converts the primary alcohol to the aldehyde without affecting the double bond or the isopropylidene protecting group. After filtration and removal of the solvent, the product, (2E,4RS,5RS)-4,5-isopropylidenedioxy-2,4-dimethylhept-2-enal, is obtained as a liquid. psu.edu

Mechanistic Investigations of 2,4 Dimethylhept 2 Enal Formation

Elucidation of Mechanistic Pathways in Cross-Aldol Condensation Reactions

The formation of 2,4-dimethylhept-2-enal via cross-aldol condensation is a multi-step process involving the reaction between two different carbonyl compounds: propanal acting as the enolate precursor and 2-methylpentanal (B94375) serving as the electrophile. researchgate.netdoubtnut.com The fundamental requirement for an aldol (B89426) condensation to occur is the presence of an alpha-hydrogen in at least one of the carbonyl reactants, which allows for the formation of a nucleophilic enolate ion. quora.com

The reaction mechanism can be broadly categorized into three key stages:

Enolate Formation: In the presence of a base, a proton is abstracted from the α-carbon of propanal, the more reactive aldehyde, to form a resonance-stabilized enolate ion. google.commasterorganicchemistry.com The rate-limiting step in many aldol condensations is often the formation of this enolate. google.com

Nucleophilic Attack: The newly formed propanal enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-methylpentanal. This carbon-carbon bond-forming step results in the formation of a β-hydroxy aldehyde intermediate, specifically 3-hydroxy-2,4-dimethylheptanal. researchgate.netou.edu

Dehydration: The aldol addition product, 3-hydroxy-2,4-dimethylheptanal, readily undergoes dehydration (elimination of a water molecule) under the reaction conditions, which are often promoted by heat or the presence of an acid or base catalyst. This elimination step yields the α,β-unsaturated aldehyde, this compound. researchgate.net

Interactive Table: Key Mechanistic Steps in the Formation of this compound

| Step | Description | Reactants | Intermediate/Product |

| 1 | Enolate Formation | Propanal, Base | Propanal Enolate |

| 2 | Nucleophilic Attack | Propanal Enolate, 2-Methylpentanal | 3-Hydroxy-2,4-dimethylheptanal |

| 3 | Dehydration | 3-Hydroxy-2,4-dimethylheptanal | This compound, Water |

Analysis of Catalyst-Substrate Interactions and Catalytic Cycle Dynamics in Organometallic Systems (e.g., Ir(III) pre-catalysts)

Organometallic complexes, particularly those involving iridium(III), have been investigated for their catalytic activity in aldol-type reactions. mdpi.comscispace.com While the direct application to this compound synthesis from propanal and 2-methylpentanal is a specific area of research, the principles from related reactions provide valuable insights. Iridium(III) pre-catalysts, often in the form of [CpIrCl2(NHC)] (where Cp is pentamethylcyclopentadienyl and NHC is an N-heterocyclic carbene), are activated under basic conditions. mdpi.com

The catalytic cycle in these systems is believed to involve the iridium center in key steps:

Catalyst Activation: The Ir(III) pre-catalyst is activated by a base, which can lead to the formation of a more catalytically active species.

Substrate Coordination: The catalyst can interact with the substrates, potentially facilitating the deprotonation of the enolate precursor (propanal) and activating the electrophile (2-methylpentanal).

C-C Bond Formation: DFT calculations on similar systems suggest that the iridium catalyst can participate in the carbon-carbon bond formation step, possibly through the reaction of an O-bound enolate with the coordinated aldehyde. scispace.com

Product Release and Catalyst Regeneration: After the formation of the aldol adduct, the product is released, and the catalyst is regenerated to participate in another cycle.

The use of ionic liquids as a solvent in conjunction with Ir(III) catalysts has been shown to enhance product selectivity and facilitate catalyst recycling. mdpi.com

Understanding Factors Governing Stereoselectivity and Regioselectivity

Regioselectivity: In the cross-aldol condensation between propanal and 2-methylpentanal, regioselectivity is a critical factor. For the desired product, this compound, to be formed, the enolate must be generated from propanal, which then attacks the carbonyl of 2-methylpentanal. The higher reactivity of the α-hydrogens in the less sterically hindered propanal generally favors its enolization over the more substituted 2-methylpentanal. google.com However, self-condensation of propanal can compete with the desired cross-condensation.

Stereoselectivity: The formation of this compound can result in different stereoisomers (E/Z isomers) due to the double bond. The stereochemical outcome is influenced by the reaction conditions and the nature of the catalyst. The Zimmerman-Traxler model is often invoked to predict the stereochemistry of aldol reactions, where the transition state is proposed to adopt a chair-like conformation to minimize steric interactions. rsc.org The relative orientation of the substituents on the enolate and the aldehyde in this transition state determines the stereochemistry of the resulting aldol adduct and, subsequently, the α,β-unsaturated product. The use of chiral ligands with metal catalysts can be employed to control the enantioselectivity of the reaction, although this is more common in the synthesis of more complex molecules. rsc.org

Characterization of Competing Side Reactions and Oligomerization Processes

Self-Condensation of Propanal: Propanal can react with its own enolate to form 2-methyl-2-pentenal. This is a significant side reaction as propanal is generally more reactive than 2-methylpentanal. google.com

Self-Condensation of 2-Methylpentanal: Although less favorable due to steric hindrance, 2-methylpentanal can also undergo self-condensation.

Cannizzaro Reaction: Under strongly basic conditions, aldehydes lacking α-hydrogens can undergo a disproportionation reaction. While both propanal and 2-methylpentanal have α-hydrogens, this can be a consideration under certain conditions.

Oligomerization: The desired product, this compound, can itself act as a substrate for further aldol-type reactions, leading to the formation of higher molecular weight oligomers and polymers. researchgate.netrsc.org For instance, the reaction can proceed to form a C12 trimer (2,4-dimethyl-2,4-heptadienal reacting with another propanal molecule). researchgate.net The formation of these higher oligomers is a known issue, especially at higher temperatures and in the presence of strong bases. mdpi.com

Interactive Table: Common Side Products in the Synthesis of this compound

| Side Product | Formation Pathway | Reactants |

| 2-Methyl-2-pentenal | Self-condensation of propanal | Propanal + Propanal |

| Higher Oligomers (e.g., C12) | Further reaction of the product | This compound + Propanal |

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules like 2,4-Dimethylhept-2-enal. Both ¹H and ¹³C NMR provide critical data on the connectivity and chemical environment of atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays characteristic signals that correspond to each unique proton in the molecule. Key signals include a singlet for the aldehydic proton at approximately 9.41 ppm. rsc.org The vinylic proton appears as a doublet of quartets around 6.20 ppm. rsc.org The spectrum also shows multiplets for the methine proton at the C4 position and the methylene (B1212753) protons of the heptenal chain, along with distinct signals for the various methyl groups. rsc.org

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, showing distinct peaks for each carbon atom. The carbonyl carbon of the aldehyde group gives a characteristic signal in the downfield region, typically around 195.89 ppm. rsc.org The olefinic carbons of the C2=C3 double bond appear at approximately 139.71 ppm and 160.28 ppm. rsc.org The remaining aliphatic carbons, including the methyl groups, resonate at higher field strengths, consistent with their chemical environments. rsc.org

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| H1 (Aldehyde) | 9.41 | 195.89 | s | - |

| H3 (Vinylic) | 6.20 | 160.28 | dq | J = 10.38, 1.23 |

| H4 (Methine) | 2.44-2.54 | 41.25 | m | - |

| H5 (Methylene) | 1.15-1.59 | 34.87 | m | - |

| H6 (Methylene) | 1.15-1.59 | 29.94 | m | - |

| H7 (Methyl) | 0.82-0.88 | 23.14 | m | - |

| C2-CH₃ | 1.74 | 10.06 | d | J = 1.23 |

| C4-CH₃ | 0.82-0.88 | 12.14 | m | - |

| C8 (Heptyl CH₃) | 0.82-0.88 | 14.32 | m | - |

Note: The data presented are based on reported values for similar structures and may vary slightly depending on the solvent and experimental conditions. rsc.org

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Molecular Identification and Purity Assessment

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. When coupled with gas chromatography (GC-MS), it allows for the separation and identification of individual components in a mixture, making it ideal for purity assessment.

The mass spectrum of this compound typically shows a molecular ion peak [M]⁺ corresponding to its molecular weight (140.22 g/mol ). nih.gov Fragmentation patterns observed in the mass spectrum provide further structural information. For instance, the loss of functional groups or alkyl chains results in characteristic fragment ions that help confirm the structure of the molecule. GC-MS analysis is crucial for separating this compound from potential isomers and impurities that may be present in a sample. bham.ac.ukmdpi.commdpi.com The retention time from the gas chromatograph provides an additional layer of identification. lexaris.de

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Chromophore Characterization

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound exhibits a strong absorption band characteristic of the aldehyde C=O stretch, typically appearing around 1688 cm⁻¹. rsc.org Another significant absorption is the C=C stretch of the alkene group, which is observed in the region of 1642 cm⁻¹. rsc.org The C-H stretching vibrations of the alkyl and vinyl groups are also present in the spectrum. rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly the chromophores. For this compound, the conjugated system of the α,β-unsaturated aldehyde acts as a chromophore, absorbing UV light. A characteristic λmax is expected due to the π → π* transition of the conjugated system.

Interactive Data Table: Key Spectroscopic Data for this compound

| Spectroscopic Technique | Key Feature | Wavenumber (cm⁻¹) / Wavelength (nm) |

| Infrared (IR) | Aldehyde C=O Stretch | ~1688 |

| Infrared (IR) | Alkene C=C Stretch | ~1642 |

| Infrared (IR) | C-H Bending (Aldehyde) | - |

| Ultraviolet-Visible (UV-Vis) | π → π* Transition | ~226 |

Note: The exact positions of the absorption bands can be influenced by the solvent and the specific isomeric form of the compound. psu.edu

Advanced Chromatographic Techniques for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are advanced separation techniques used for the analysis and quantification of this compound. These methods offer high resolution and sensitivity, making them suitable for complex sample matrices.

Reverse-phase HPLC is a common method for analyzing aldehydes. sielc.comsielc.com In a typical setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase, often a mixture of water and an organic solvent such as acetonitrile. sielc.comsielc.com Detection is commonly achieved using a UV detector set at the λmax of the compound. researchgate.netrsc.org UPLC, which utilizes smaller particle sizes in the column, offers even faster analysis times and improved resolution compared to traditional HPLC. doi.org These techniques are invaluable for quality control, allowing for the accurate determination of the purity and concentration of this compound in various samples. google.com

Computational Chemistry and Molecular Modeling

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to understanding the electronic landscape of a molecule. Methods like Density Functional Theory (DFT) can be employed to model the electron distribution within 2,4-Dimethylhept-2-enal. Such calculations would reveal the molecular orbital energies, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap typically suggests higher reactivity.

Furthermore, these calculations can map the electrostatic potential surface, highlighting electron-rich and electron-deficient regions. For this compound, the oxygen atom of the aldehyde group would be an electron-rich site, susceptible to electrophilic attack, while the carbonyl carbon would be electron-deficient and prone to nucleophilic attack. Reactivity indices such as Fukui functions could be calculated to provide a more quantitative prediction of local reactivity.

Table 1: Predicted Electronic Properties of this compound (Illustrative)

| Property | Predicted Value/Description | Significance |

|---|---|---|

| HOMO Energy | (Value not available in literature) | Region of electron donation (nucleophilicity) |

| LUMO Energy | (Value not available in literature) | Region of electron acceptance (electrophilicity) |

| HOMO-LUMO Gap | (Value not available in literature) | Indicator of chemical reactivity and stability |

Conformational Analysis and Molecular Dynamics Simulations

The presence of single bonds in the heptyl chain of this compound allows for considerable conformational flexibility. Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) of the molecule. By systematically rotating the rotatable bonds and calculating the potential energy of each resulting structure, a potential energy surface can be generated. The structures corresponding to energy minima on this surface represent the stable conformers.

Molecular dynamics (MD) simulations can provide a more dynamic picture of the molecule's behavior over time. By simulating the movements of atoms based on classical mechanics, MD can explore the conformational space and predict time-averaged properties. One such property that can be predicted from the three-dimensional structure is the collision cross section (CCS). The CCS is a measure of the effective area of an ion in the gas phase and is an important parameter in ion mobility-mass spectrometry. unizar.es While an experimentally determined or specifically calculated CCS value for this compound is not readily found, computational models based on machine learning and molecular descriptors can predict such values with increasing accuracy. mdpi.comrsc.org Based on its molecular formula (C9H16O), its CCS value can be estimated, though this remains a prediction without direct experimental or computational validation for this specific molecule. PubChem does provide a computed Polar Surface Area of 17.1 Ų. nih.gov

Table 2: Predicted Conformational and Dynamic Properties of this compound (Illustrative)

| Property | Predicted Value/Description | Method of Prediction |

|---|---|---|

| Stable Conformers | Multiple low-energy conformers due to chain flexibility | Conformational Search, Quantum Chemical Calculations |

| Predicted Collision Cross Section (CCS) | (Value not available in literature) | Machine Learning Models, Molecular Dynamics |

In Silico Approaches for Reaction Pathway Prediction and Catalyst Design

In silico methods are instrumental in elucidating potential reaction mechanisms and in the rational design of catalysts. For this compound, computational tools can be used to model various chemical transformations, such as its oxidation, reduction, or participation in condensation reactions. By calculating the transition state energies for different possible pathways, the most energetically favorable reaction mechanism can be identified.

In the realm of catalyst design, computational chemistry allows for the screening of potential catalysts for specific reactions involving this compound. mdpi.com For instance, if the hydrogenation of the carbon-carbon double bond or the aldehyde group is desired, different metal catalysts could be modeled to determine which provides the lowest activation energy for the reaction. rsc.org This computational pre-screening can significantly reduce the experimental effort required to identify an effective catalyst. These approaches combine quantum mechanics with molecular mechanics to model the interaction between the substrate (this compound) and the catalyst surface or active site, providing a detailed understanding of the catalytic cycle at a molecular level.

Table 3: Applications of In Silico Approaches to this compound (Conceptual)

| Application | Computational Method | Objective |

|---|---|---|

| Reaction Pathway Prediction | Transition State Theory, DFT Calculations | To identify the most likely mechanism for a given reaction (e.g., oxidation) |

| Homogeneous Catalyst Design | DFT modeling of catalyst-substrate complexes | To design soluble catalysts with high activity and selectivity for transformations of the aldehyde or alkene group |

Chemical Transformations and Derivative Synthesis

Reactions Involving the Alpha, Beta-Unsaturated Aldehyde Moiety

The reactivity of 2,4-dimethylhept-2-enal is characterized by the electrophilic nature of both the carbonyl carbon and the β-carbon of the unsaturated system. This dual reactivity allows for selective transformations depending on the nature of the reagent and reaction conditions.

Nucleophilic Addition: Nucleophilic attack can occur at two primary sites: the carbonyl carbon (1,2-addition) or the β-carbon (1,4-addition or conjugate addition). Strong, hard nucleophiles such as Grignard reagents and organolithium compounds tend to favor 1,2-addition, leading to the formation of secondary allylic alcohols. In contrast, softer nucleophiles, including organocuprates, thiolates, and enamines, preferentially undergo 1,4-addition, resulting in the formation of a saturated aldehyde with a new substituent at the β-position.

Reduction Reactions: The selective reduction of the aldehyde or the double bond can be achieved using specific reducing agents.

Reduction to Alcohols: Sodium borohydride (B1222165) (NaBH4) is a mild reducing agent that selectively reduces the aldehyde group to a primary alcohol, yielding 2,4-dimethylhept-2-en-1-ol, while leaving the carbon-carbon double bond intact. Stronger reducing agents like lithium aluminum hydride (LiAlH4) can reduce both the aldehyde and the double bond.

Reduction of the Carbon-Carbon Double Bond: Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) can selectively reduce the carbon-carbon double bond, yielding the saturated aldehyde, 2,4-dimethylheptanal.

Oxidation Reactions: The aldehyde functionality can be oxidized to a carboxylic acid. Mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or pyridinium dichromate (PDC) can be employed for this transformation, producing 2,4-dimethylhept-2-enoic acid.

Wittig Reaction: The Wittig reaction provides a powerful method for extending the carbon chain of this compound. By reacting the aldehyde with a phosphorus ylide, the carbonyl oxygen is replaced with a carbon-carbon double bond, leading to the formation of a diene system. The stereochemistry of the newly formed double bond can often be controlled by the choice of ylide and reaction conditions.

Strategies for Further Functionalization and Molecular Complexity Enhancement

Building upon the initial transformations of the α,β-unsaturated aldehyde moiety, several strategies can be employed to further increase the molecular complexity of this compound derivatives.

Epoxidation and Subsequent Ring-Opening: The carbon-carbon double bond can be epoxidized using peroxy acids like meta-chloroperbenzoic acid (m-CPBA). The resulting epoxide is a versatile intermediate that can undergo ring-opening reactions with various nucleophiles to introduce new functional groups, such as diols through hydrolysis.

Diels-Alder Reaction: The α,β-unsaturated system of this compound can act as a dienophile in Diels-Alder reactions, a powerful [4+2] cycloaddition for the formation of six-membered rings. This reaction allows for the rapid construction of complex cyclic structures with good stereocontrol.

Michael Addition and Subsequent Cyclization: The product of a Michael addition to this compound, which contains a newly introduced functional group at the β-position, can be designed to undergo subsequent intramolecular reactions. For instance, if the incoming nucleophile also contains an electrophilic center, an intramolecular aldol (B89426) condensation or Claisen condensation can lead to the formation of cyclic compounds.

Synthesis of Downstream Products as Fine Chemical Intermediates (e.g., C9 alcohols, esters, lactones)

The derivatives of this compound serve as crucial intermediates in the synthesis of various fine chemicals.

C9 Alcohols:

2,4-Dimethylhept-2-en-1-ol: As mentioned, this unsaturated alcohol is readily synthesized by the selective reduction of the aldehyde group of this compound using reagents like sodium borohydride.

2,4-Dimethylheptan-1-ol: This saturated alcohol can be obtained through a two-step process involving the reduction of the double bond via catalytic hydrogenation, followed by the reduction of the resulting saturated aldehyde.

Esters: Esters can be synthesized from the corresponding alcohols or carboxylic acids derived from this compound.

From 2,4-Dimethylhept-2-en-1-ol: Esterification of this alcohol with a carboxylic acid or its derivative (e.g., an acid chloride or anhydride) under appropriate catalytic conditions yields the corresponding ester.

From 2,4-Dimethylhept-2-enoic Acid: This carboxylic acid, obtained by the oxidation of the parent aldehyde, can be esterified with various alcohols to produce a range of esters.

Lactones: Lactones can be synthesized through various routes, including the Baeyer-Villiger oxidation of cyclic ketones derived from this compound. While direct conversion is not straightforward, a multi-step synthesis involving cyclization followed by oxidation can yield lactone structures.

Role as a Synthetic Building Block for Specialty Chemicals and Aroma Compounds

This compound and its derivatives are valuable precursors for the synthesis of specialty chemicals, particularly within the fragrance and flavor industry.

The structural features of this compound, specifically its carbon skeleton and the presence of functional groups, make it a suitable starting material for the synthesis of complex molecules with desirable olfactory properties. For instance, related structures are utilized in the synthesis of sandalwood-type odorants. The synthesis of these complex fragrance molecules often involves multi-step reaction sequences where the aldehyde serves as a key building block to construct the desired carbon framework.

The ability to selectively modify the aldehyde and the double bond allows for the creation of a library of related compounds, each with potentially unique aroma profiles. For example, the corresponding alcohol, 2,4-dimethylhept-2-en-1-ol, and its esters are likely to possess distinct olfactory characteristics compared to the parent aldehyde.

Below is a table summarizing some of the key transformations and the resulting products from this compound.

| Starting Material | Reagent/Reaction | Product | Product Class |

| This compound | Sodium Borohydride (NaBH4) | 2,4-Dimethylhept-2-en-1-ol | Unsaturated Alcohol |

Emerging Research Perspectives and Future Directions

Development of Novel Catalytic Systems for Enhanced Efficiency and Sustainability

The synthesis of α,β-unsaturated aldehydes like 2,4-Dimethylhept-2-enal traditionally relies on aldol (B89426) condensation reactions, which can be catalyzed by acids or bases. thieme-connect.de Future research is increasingly focused on developing novel catalytic systems that offer higher efficiency, selectivity, and sustainability. A significant challenge in the chemical industry is the design and development of heterogeneous catalysts that are robust, stable under various reaction conditions, and easily separable for recycling, thereby promoting sustainable fine chemical synthesis. mdpi.com

The development of innovative green processes for the synthesis of fine chemicals employing catalysts that achieve the highest possible atom economy is a primary goal. Research into novel solid acid/base catalysts, as well as homogeneous and heterogeneous catalysts, is paving the way for more environmentally friendly production methods. For instance, the use of molecular sieve catalysts has been investigated for condensation reactions, demonstrating that catalysts with appropriate acidity and channel systems can exhibit high activity and selectivity. researchgate.net

Table 1: Comparison of Catalytic Approaches for Unsaturated Aldehyde Synthesis

| Catalyst Type | Advantages | Disadvantages | Research Focus |

| Homogeneous Acid/Base | High activity, mild conditions | Difficult to separate from product, corrosion issues | Development of recyclable and less corrosive catalysts. |

| Heterogeneous Solid Acids/Bases | Easy separation, reusability, reduced waste | Lower activity than homogeneous counterparts, potential for leaching | Improving catalyst stability and activity through nanostructuring and surface modification. mdpi.com |

| Biocatalysts (Enzymes) | High selectivity, mild operating conditions, biodegradable | Can be sensitive to reaction conditions, potential for inhibition | Enzyme engineering to enhance stability and substrate scope. nih.gov |

The global demand for catalysts is substantial, underscoring the economic and environmental importance of developing more sustainable options. Future efforts in this area will likely focus on creating catalysts from renewable resources and designing processes that minimize waste and energy consumption. transpublika.com

Integration of Chemo-Catalytic and Bio-Catalytic Approaches for Renewable Feedstocks

A promising frontier in chemical synthesis is the integration of chemo-catalytic and bio-catalytic methods. uni-bielefeld.denih.gov This synergistic approach combines the high selectivity and mild operating conditions of biocatalysts with the broad applicability of traditional chemical catalysts. osti.gov For the synthesis of compounds like this compound, this could involve using enzymes to produce key intermediates from renewable feedstocks, which are then converted to the final product using a chemocatalyst in a one-pot synthesis. uni-bielefeld.de This strategy can lead to more efficient and sustainable production processes by reducing the number of separation stages and minimizing solvent consumption. uni-bielefeld.de

Biocatalysis offers several advantages in the context of green chemistry, including the use of environmentally compatible catalysts (enzymes) and solvents (typically water), high catalytic activity, and excellent selectivity for multifunctional molecules. acsgcipr.org This can eliminate the need for protecting groups and reduce the number of synthetic steps. The use of enzymes in industrial processes to manufacture chemicals, pharmaceuticals, and materials is a growing field. nih.gov

However, a major challenge in combining these two catalytic systems is the potential for incompatibility, as chemocatalysts often function in organic solvents where enzymes may be deactivated. uni-bielefeld.de Overcoming this requires the design of chemical catalysts that are active in aqueous media or the engineering of enzymes to be more robust in non-natural environments. nih.govuni-bielefeld.de

The application of biocatalysis to produce fine chemicals from renewable resources, such as vegetable oils and animal fats, is an area of active research. mdpi.com These oleochemicals can serve as sustainable starting materials for a wide range of products. mdpi.com For example, the biocatalytic synthesis of "Green Note" compounds, such as trans-2-hexenal, from their corresponding alcohols highlights the potential for producing flavor and fragrance compounds from bio-based sources. nih.govbohrium.com

Advanced Mechanistic Studies to Uncover Deeper Reaction Insights

A thorough understanding of reaction mechanisms is crucial for optimizing synthetic routes and designing more efficient catalysts. For α,β-unsaturated aldehydes like this compound, advanced spectroscopic techniques are pivotal in elucidating the intricate details of their formation and reactivity. researchgate.net Methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) allow for the identification of transient intermediates and the characterization of molecular structures. researchgate.net

By monitoring changes in spectroscopic signals over time, researchers can gain insights into reaction kinetics, including reaction rates, rate constants, and activation energies. fiveable.me This information is vital for understanding how different catalysts influence the reaction pathway and for developing more effective catalytic systems. For instance, in situ FTIR spectroscopy can be used to investigate the adsorption of reactants onto catalyst surfaces and to identify key intermediates in real-time. rsc.org

Computational methods, such as Density Functional Theory (DFT) calculations, complement experimental studies by providing theoretical insights into reaction mechanisms. acs.org These calculations can help to predict the most favorable reaction pathways and to understand the electronic and steric factors that govern catalyst activity and selectivity.

Exploration of Unconventional Reactivity and Novel Applications

The unique chemical structure of α,β-unsaturated aldehydes, characterized by a conjugated system of a carbon-carbon double bond and a carbonyl group, imparts them with a rich and versatile reactivity. wikipedia.org These compounds are electrophilic at both the carbonyl carbon and the β-carbon, making them susceptible to nucleophilic attack at either site. rsc.org This dual reactivity allows for a wide range of chemical transformations, including 1,2-additions to the carbonyl group and 1,4-conjugate additions to the double bond. pressbooks.pub

The exploration of unconventional reactivity patterns is a key area of emerging research. This includes the use of organocatalysis to achieve asymmetric transformations, leading to the synthesis of chiral molecules with high enantiomeric purity. mdpi.com Furthermore, α,β-unsaturated aldehydes can participate in a variety of cycloaddition reactions, such as Diels-Alder reactions, providing access to complex cyclic structures. wikipedia.orgnih.gov

While the specific applications of this compound are not yet widely documented, the broader class of α,β-unsaturated aldehydes finds use in the synthesis of fine chemicals, pharmaceuticals, and polymers. wikipedia.orgnih.gov Future research may uncover novel applications for this compound in areas such as materials science, agrochemicals, or as a fragrance component, driven by a deeper understanding of its unique reactivity and properties.

Q & A

Q. What experimental methodologies are recommended for synthesizing 2,4-Dimethylhept-2-enal?

Synthesis of α,β-unsaturated aldehydes like this compound typically involves aldol condensation or oxidation of allylic alcohols. For example, analogous compounds (e.g., 6-methyl-5-hepten-2-one) are synthesized via controlled oxidation or derivatization protocols . Key steps include:

- Catalyst selection : Acidic or basic catalysts for aldol condensation.

- Purification : Column chromatography or distillation to isolate the product.

- Validation : GC-MS or NMR to confirm structural integrity, referencing standards from reagent catalogs .

Q. Which analytical techniques are suitable for quantifying this compound in environmental or biological matrices?

DNPH (2,4-dinitrophenylhydrazine) derivatization coupled with HPLC-UV is widely used for carbonyl compounds. This method stabilizes reactive aldehydes and enhances detection sensitivity. For example:

- Derivatization protocol : React this compound with DNPH in acidic conditions to form hydrazones .

- Calibration : Use certified standards (e.g., 2,4-D series derivatives) to ensure accuracy .

- Table : Common carbonyl-DNPH derivatives and retention times :

| Compound | Retention Time (min) |

|---|---|

| Hexanal | 12.3 |

| Nonanal | 18.7 |

| This compound | 21.5 (estimated) |

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR or IR) for this compound across studies?

Discrepancies often arise from isomerism or solvent effects. Methodological strategies include:

- Isomer differentiation : Compare NMR shifts of methyl groups in this compound with related compounds (e.g., 2,3- and 2,4-dimethylphenol isomers) to assign positions .

- Solvent standardization : Use deuterated solvents consistently and report dielectric constants in metadata .

- Cross-validation : Combine multiple techniques (e.g., FTIR for carbonyl stretches and MS for fragmentation patterns) .

Q. What are the degradation pathways of this compound under varying environmental conditions, and how can they be modeled?

Advanced studies require:

- Experimental design : Expose the compound to UV light, ozone, or microbial consortia, and monitor degradation via LC-MS or headspace GC.

- Kinetic modeling : Use pseudo-first-order kinetics for photolysis or biodegradation rates.

- Data interpretation : Reference EPA guidelines for data collection and high-throughput screening (HPV protocols) to ensure reproducibility .

Q. How can computational methods (e.g., DFT or molecular docking) predict the reactivity of this compound in catalytic systems?

- DFT calculations : Optimize the molecule’s geometry to study electrophilic attack sites (e.g., α,β-unsaturated carbonyl reactivity).

- Docking studies : Simulate interactions with enzymes (e.g., cytochrome P450) to predict metabolic pathways.

- Validation : Compare computational results with experimental kinetic data from oxidation studies .

Methodological Frameworks

Q. What strategies are effective for systematic literature reviews on this compound, particularly when addressing contradictory findings?

Follow PRISMA guidelines for transparency:

- Search strategy : Use databases like SciFinder and PubMed with keywords (e.g., “α,β-unsaturated aldehydes,” “synthetic protocols”).

- Data synthesis : Categorize studies by methodology (e.g., 37% conceptual, 26% multi-case studies as per ) to identify trends.

- Bias mitigation : Use tools like AMSTAR for quality assessment and ROBINS-I for risk of bias .

Q. How should researchers design experiments to investigate the stereochemical outcomes of this compound in asymmetric catalysis?

- Chiral chromatography : Employ HPLC with chiral stationary phases (e.g., cellulose derivatives) to separate enantiomers.

- Catalyst screening : Test organocatalysts (e.g., proline derivatives) or transition-metal complexes for enantioselective aldol reactions.

- Case study : Reference protocols for similar aldehydes (e.g., 4-Methyl-2-phenylhex-2-enal) to optimize conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.